molecular formula C25H30N2O4S2 B519832 (3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Número de catálogo B519832
Peso molecular: 486.7 g/mol
Clave InChI: DSLCRNMTGWECHB-FHZYATBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AVE6971 is an antistaphyloccocal agent which attenuates inhibition of hERG potassium channel current.

Aplicaciones Científicas De Investigación

Opioid Receptor Antagonism

  • The compound has been studied for its potential as an opioid receptor antagonist. It belongs to a class of compounds showing potent and selective kappa-opioid receptor antagonism. Such compounds are useful for studying opioid receptor function and may have therapeutic potential in treating opioid-related disorders (Cueva et al., 2009).

Antimicrobial Activity

  • Some derivatives of this compound have shown promising antimicrobial activity. For instance, fluoroquinolone-based 4-thiazolidinones, which share structural similarities with the compound, have been synthesized and tested for antibacterial and antifungal properties (Patel & Patel, 2010).

Metabolic Pathway Studies

  • The compound and its analogs have been useful in studying metabolic pathways, particularly in understanding the renal and hepatic excretion of certain metabolites. This has implications for drug development and the management of drug-induced side effects (Umehara et al., 2009).

Tachykinin Receptor Antagonism

  • Research has also explored the compound's potential in modulating neurokinin receptors. This is significant in developing new treatments for various neurological disorders (Blaney et al., 2001).

Role in Drug Development

  • The compound is also significant in the field of drug development, particularly in the synthesis of novel compounds with potential therapeutic applications, such as in the treatment of tuberculosis and other infectious diseases (Marvadi et al., 2020).

Inhibition of If Channel

  • Additionally, it's been used in studying the inhibition of the "funny" If current channel in the heart, which is crucial for developing treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Propiedades

Nombre del producto

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Fórmula molecular

C25H30N2O4S2

Peso molecular

486.7 g/mol

Nombre IUPAC

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C25H30N2O4S2/c1-31-18-5-6-22-20(15-18)19(8-10-26-22)23(28)7-4-17-9-11-27(16-21(17)25(29)30)12-14-33-24-3-2-13-32-24/h2-3,5-6,8,10,13,15,17,21,23,28H,4,7,9,11-12,14,16H2,1H3,(H,29,30)/t17-,21+,23+/m1/s1

Clave InChI

DSLCRNMTGWECHB-FHZYATBESA-N

SMILES isomérico

COC1=CC2=C(C=CN=C2C=C1)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O

SMILES

O=C([C@H]1CN(CCSC2=CC=CS2)CC[C@H]1CC[C@H](O)C3=CC=NC4=CC=C(OC)C=C34)O

SMILES canónico

COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AVE-6971;  AVE 6971;  AVE6971

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.